PDE2A Inhibitors: This compound has been instrumental in designing selective inhibitors of phosphodiesterase 2A (PDE2A) like TAK-915 [ [] ]. PDE2A inhibition is a promising therapeutic strategy for cognitive disorders such as Alzheimer's disease. TAK-915, incorporating the structural motif of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, exhibits high potency and selectivity for PDE2A, desirable pharmacokinetic properties including brain penetration, and improves cognitive performance in preclinical models [ [] ]. This example demonstrates the successful application of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine in developing a potential therapeutic for cognitive disorders.
TRPM8 Antagonists: (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine serves as a key structural element in designing potent and selective transient receptor potential melastatin 8 (TRPM8) antagonists like AMG 333 [ [] ]. TRPM8 is implicated in migraine pathogenesis, and AMG 333, incorporating (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, demonstrated favorable druglike properties and an acceptable preclinical safety profile, leading to its evaluation in human clinical trials for migraine treatment [ [] ].
mGlu7 Negative Allosteric Modulators: (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine was employed in the development of a novel, orally bioavailable, and CNS-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM), VU6012962 [ [] ]. This compound demonstrated promising results in preclinical anxiety models, highlighting the potential of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine in targeting mGlu7 for therapeutic development [ [] ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7